Product packaging for 1-(4-Methylphenyl)piperidin-3-amine(Cat. No.:CAS No. 1250811-21-2)

1-(4-Methylphenyl)piperidin-3-amine

Cat. No.: B1423294
CAS No.: 1250811-21-2
M. Wt: 190.28 g/mol
InChI Key: FVOMXRHHPMCQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)piperidin-3-amine is a chemical compound of significant interest in scientific research and development, particularly as a building block in medicinal chemistry. While specific biological data for this exact compound is limited in the public domain, its molecular structure, featuring a piperidine ring linked to a 4-methylphenyl group, suggests its primary utility lies in the synthesis of more complex molecules for pharmacological screening and development . Piperidine and arylalkylamine derivatives are fundamental scaffolds in numerous bioactive compounds and pharmaceuticals, indicating that this amine is a valuable intermediate for constructing potential drug candidates . Researchers value this compound for its potential application in exploring central nervous system (CNS) targets. The structural motif is common in compounds that interact with neuroreceptors . As with any research chemical, safe handling protocols are essential. While a specific safety data sheet for this compound was not located, analogous substances like N-Methylpyridin-3-amine require precautions as they can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . It is strongly advised to use personal protective equipment, handle the material only in a chemical fume hood, and consult safety data for structurally related compounds before use . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B1423294 1-(4-Methylphenyl)piperidin-3-amine CAS No. 1250811-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-6-12(7-5-10)14-8-2-3-11(13)9-14/h4-7,11H,2-3,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOMXRHHPMCQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperidine Motif: a Cornerstone of Bioactive Molecules

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. acs.orgnih.gov Its prevalence stems from its unique conformational flexibility and its ability to engage in crucial interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong binding to proteins and enzymes.

The significance of the piperidine core is underscored by its presence in a wide range of therapeutic agents with diverse pharmacological activities. These include analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govbldpharm.com The ability of the piperidine scaffold to be readily functionalized at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Aryl Substituted Piperidine Scaffolds: a Gateway to Novel Drug Candidates

The introduction of an aryl group, a substituent containing an aromatic ring, onto the piperidine (B6355638) scaffold gives rise to aryl-piperidine derivatives. This structural modification has proven to be a highly successful strategy in modern drug discovery. nih.gov The aryl moiety can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological targets, often leading to enhanced potency and selectivity.

Aryl-piperidine scaffolds are central to the mechanism of action of numerous drugs targeting the central nervous system (CNS). For instance, many antipsychotic and antidepressant medications feature this structural motif, which facilitates their interaction with neurotransmitter receptors such as dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.org The orientation and electronic properties of the aryl substituent can be systematically varied to modulate the pharmacological profile of the resulting compounds, making the aryl-piperidine scaffold a versatile template for the design of new therapeutic agents.

The Scientific Case for Investigating 1 4 Methylphenyl Piperidin 3 Amine and Its Analogs

Established Synthetic Routes to Substituted Piperidines

The construction and functionalization of the piperidine ring can be achieved through a diverse array of chemical reactions. These methods range from the assembly of the ring from acyclic precursors to the modification of existing piperidine scaffolds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient pathway to complex molecules. A notable MCR for synthesizing highly substituted piperidines involves the condensation of a nitroalkene, an amine, and an enone. acs.org This one-pot transformation proceeds with excellent yields and diastereoselectivity. acs.org By employing chiral amines in this process, it is possible to induce chirality in the final piperidine product through exocyclic stereochemistry control, yielding enantiomerically pure compounds. acs.orgrsc.org This strategy allows for the selective functionalization at various positions of the piperidine ring. acs.org

Interactive Table: Representative Multicomponent Piperidine Synthesis

Component 1Component 2Component 3Key FeatureReference
NitroalkeneAmine (Achiral/Chiral)EnoneForms polysubstituted piperidines; allows for asymmetric synthesis with chiral amines. acs.orgrsc.org
AmineAldehyde/KetoneAlkene/Alkyne (with Dienophile character)Aza-Diels-Alder reaction; can be performed in aqueous media. dtic.milacs.org

Reductive amination is a cornerstone of C-N bond formation in chemical synthesis. researchgate.net It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.nettandfonline.com This method can be applied both intramolecularly to form the piperidine ring and intermolecularly to functionalize it.

Intramolecular reductive amination of ω-amino aldehydes or ketones is an effective method for constructing the piperidine heterocycle. nih.gov For instance, an iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) can produce piperidinones, which are then reduced to piperidines. nih.gov

Intermolecular reductive amination is widely used for N-substitution of the piperidine ring. A secondary amine, such as a substituted piperidine, can be reacted with various aldehydes to introduce a new substituent on the nitrogen atom. tandfonline.com A common protocol historically used the Borch reduction with sodium cyanoborohydride (NaCNBH₃). tandfonline.com However, to avoid toxic cyanide byproducts, alternative reducing agents like the borane-pyridine complex (BAP) have been successfully employed. tandfonline.comtandfonline.com BAP is an excellent, less toxic replacement that provides good yields and simplifies product isolation. tandfonline.comtandfonline.com

Interactive Table: Reductive Amination of Piperidines with Aldehydes using Borane-Pyridine (BAP)

Piperidine SubstrateAldehydeReducing AgentKey OutcomeReference
PiperidineAromatic AldehydesBorane-Pyridine (BAP)Efficient N-alkylation; avoids cyanide impurities. tandfonline.com
Substituted PiperidinesHeteroaromatic AldehydesBorane-Pyridine (BAP)Good yields, compatible with various functional groups. tandfonline.com
3,4-DehydropiperidineCinnamaldehydeBorane-Pyridine (BAP)Olefinic bonds are not reduced by BAP under the conditions. tandfonline.com
4-PicolineMethylamineVarious (multi-step)Forms N-benzyl-3-methylamino-4-methyl piperidine as an intermediate. google.com

Direct modification of the piperidine nitrogen is a common strategy for introducing substituents, such as the p-tolyl group in this compound. This is typically achieved via N-alkylation or N-arylation reactions.

N-alkylation can be performed by reacting a piperidine with an alkyl halide, often in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. researchgate.net A slow addition of the alkylating agent can help favor mono-alkylation. researchgate.net For more complex amines, N,N-diisopropylethylamine is also an effective base. researchgate.net

N-arylation, which is required to synthesize the target compound from a 3-aminopiperidine precursor, represents a more advanced transformation. While classic methods like nucleophilic aromatic substitution exist, modern cross-coupling reactions are more versatile. acs.org Palladium- or copper-catalyzed reactions (e.g., Buchwald-Hartwig amination) are frequently used to form the N-aryl bond between the piperidine nitrogen and an aryl halide or pseudohalide.

The construction of the piperidine ring often relies on nucleophilic reactions. A classic approach is the cyclization of acyclic precursors via intramolecular nucleophilic substitution, where an amine attacks an electrophilic carbon center, displacing a leaving group to form the ring. rsc.orgnih.gov For example, the reaction of alkyl dihalides with primary amines under basic conditions is a straightforward method for preparing piperidines. youtube.com

Conjugate nucleophilic addition, or Michael addition, is another powerful tool. This reaction can be used to form key C-C or C-N bonds in the piperidine skeleton. For instance, the addition of a phenyl nucleophile (from phenylboronic acid) to a protected dihydropyridin-4-one can create a 3-phenyl-4-piperidone (B8755815) intermediate. nih.gov This piperidone can then be further elaborated into more complex piperidine derivatives. nih.gov Similarly, the addition of amines to activated olefins like benzylidenemalononitrile (B1330407) has been studied to understand the fundamental kinetics of such nucleophilic additions. acs.org

Since this compound possesses a stereocenter at the C3 position, controlling its stereochemistry is critical. This can be accomplished either by separating a racemic mixture (chiral resolution) or by synthesizing the desired enantiomer directly (asymmetric synthesis).

Chiral Resolution: This involves separating enantiomers from a racemic mixture. One method is through the use of high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as cellulose-based columns. nih.gov Another powerful technique is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. nih.govrsc.orgwhiterose.ac.ukacs.org For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org

Asymmetric Synthesis: This approach aims to create a single enantiomer from the start. Key strategies include:

Catalyst-Controlled Reactions: Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridine (B92270) derivatives can produce enantioenriched 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines. snnu.edu.cnacs.org This method provides access to a wide variety of 3-arylpiperidines with excellent enantioselectivity. snnu.edu.cn

Substrate-Controlled Reactions: Using a chiral auxiliary attached to the starting material can direct the stereochemical outcome of a reaction. For example, an asymmetric synthesis of substituted piperidines was achieved through an exocyclic chirality-induced condensation reaction, followed by the removal of the chiral auxiliary. rsc.orgrsc.org

Enzyme-Catalyzed Reactions: Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, can provide highly stereodefined piperidines. nih.gov A one-pot amine oxidase/ene imine reductase cascade, for instance, can convert N-substituted tetrahydropyridines into specific stereoisomers of 3-substituted piperidines. nih.gov

Interactive Table: Comparison of Stereoselective Synthesis Strategies

StrategyMethodKey Reagents/CatalystsStereochemical OutcomeReference
Asymmetric SynthesisRh-catalyzed Reductive Heck[Rh(cod)(OH)]₂, (S)-SegphosHigh enantioselectivity (e.g., 96% ee). acs.org
Asymmetric SynthesisChiral Auxiliary InductionChiral amine auxiliaryComplete chirality retention (ee > 95%). rsc.orgrsc.org
Chiral ResolutionKinetic Resolutionn-BuLi / (+)-sparteineSeparation of enantiomers with high selectivity. rsc.orgacs.org
Asymmetric SynthesisChemo-enzymatic DearomatizationAmine oxidase / Ene imine reductaseAccess to stereo-defined 3-substituted piperidines. nih.gov

Optimization of Reaction Conditions and Yields for Piperidine Synthesis

Optimizing reaction parameters is essential for maximizing yield, purity, and stereoselectivity while ensuring scalability and efficiency. Several factors can be fine-tuned to improve synthetic outcomes.

Catalyst and Ligand Selection: The choice of catalyst and its associated ligands is paramount, especially in asymmetric synthesis. In the rhodium-catalyzed synthesis of 3-arylpiperidines, screening various chiral bisphosphine ligands revealed that (S)-Segphos provided the highest yield and enantioselectivity. acs.org Similarly, in C-H functionalization reactions, the rhodium catalyst and its specific ligands dictate the position of substitution (C2, C3, or C4) on the piperidine ring. nih.gov

Solvent, Base, and Temperature: The reaction medium significantly influences reactivity. In the aforementioned rhodium-catalyzed reaction, a specific solvent mixture of THP:toluene:H₂O (1:1:1) with aqueous cesium hydroxide (B78521) as the base at 70 °C was found to be optimal. acs.org Deviations, such as using a different base or running the reaction in the absence of water, led to substantially lower conversions. acs.org Temperature can also be a critical parameter; in some aza-Diels-Alder reactions, a modest increase from 40 °C to 45 °C improved the yield, while a further increase to 60 °C was detrimental. acs.org

Concentration and Stoichiometry: Reactant concentration can affect reaction rates and equilibrium positions. For some piperidine syntheses, running the reaction at a higher concentration (e.g., 1 M versus 0.5 M) resulted in better conversion. acs.org The stoichiometry of reagents, such as using a slight excess of an alkylating agent or a specific ratio of reactants in a multicomponent reaction, must be carefully controlled to minimize side products and maximize the yield of the desired compound. tandfonline.comcdnsciencepub.com

Protecting Groups: The choice of protecting group on the piperidine nitrogen can influence the stereochemical and regiochemical outcome of a reaction. In rhodium-catalyzed C-H functionalization, an N-Boc or N-brosyl group directs functionalization to the C2 position, whereas an N-α-oxoarylacetyl group directs it to the C4 position. nih.gov

Elucidation of Reaction Mechanisms in Piperidine Chemical Transformations

The synthesis of piperidine derivatives, a cornerstone in medicinal chemistry, involves a diverse array of chemical transformations, each governed by specific reaction mechanisms. nih.gov Understanding these mechanisms is critical for optimizing synthetic routes, controlling stereochemistry, and expanding the scope of accessible molecular architectures. The formation of the piperidine ring, as well as its subsequent functionalization, can proceed through various pathways, including intramolecular cyclizations, cycloadditions, and catalytic processes. nih.govnih.gov

A fundamental approach to constructing the piperidine skeleton is through intramolecular cyclization. nih.govmdpi.com These reactions involve the formation of a new bond within a single molecule to close the six-membered ring. The specific mechanism is highly dependent on the nature of the starting materials and the reagents employed.

One prevalent mechanism is the intramolecular aza-Michael reaction , where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. mdpi.comkcl.ac.uk This reaction is often base-catalyzed, with the base serving to deprotonate the amine, increasing its nucleophilicity and initiating the cyclization cascade. kcl.ac.uk The stereochemical outcome of these reactions can often be controlled through the use of chiral organocatalysts. mdpi.com

Another significant mechanistic pathway is reductive amination . In this process, an intermediate iminium ion is formed, which then undergoes reduction to yield the piperidine ring. mdpi.com For instance, the cyclization of certain amino-ketones can be triggered by transaminases, which convert a ketone to a chiral amine. This newly formed amine can then cyclize intramolecularly, a process that may require basic conditions to proceed efficiently, especially for the formation of a six-membered piperidine ring compared to a five-membered pyrrolidine (B122466) ring. acs.org

Radical cyclizations offer another avenue to piperidines. These reactions often involve the generation of a nitrogen-centered radical, which can then attack an internal double bond or a C-H bond. nih.govmdpi.com For example, copper catalysts can initiate the formation of a nitrogen radical from N-fluoro amides through a single electron transfer (SET) process. This is followed by a fluorine-assisted hydrogen atom transfer (HAT) to activate a C-H bond, leading to the formation of a benzylic radical and subsequent cyclization. nih.govacs.org

The table below summarizes key features of these intramolecular cyclization mechanisms.

Mechanism Initiating Step Key Intermediate(s) Catalyst/Reagent Example Key Features
Intramolecular aza-Michael ReactionNucleophilic attack of an amine on an α,β-unsaturated systemEnolateBase (e.g., TBAF, Cs₂CO₃), OrganocatalystsAtom-efficient; stereoselectivity can be induced. mdpi.comkcl.ac.uk
Reductive AminationFormation of an imine/iminium ionIminium ionBiocatalysts (e.g., Transaminase), Reducing agents (e.g., DIBAL-H)Can provide high enantioselectivity; may require pH control. mdpi.comacs.org
Radical CyclizationGeneration of a nitrogen or carbon radicalNitrogen or carbon radical speciesCopper catalysts, Light (photoredox)Allows for functionalization of unactivated C-H bonds. nih.govacs.org

Metal-catalyzed reactions have also emerged as powerful tools for piperidine synthesis, often proceeding through unique mechanistic cycles. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize 3-substituted piperidines from dihydropyridines and boronic acids. acs.org The proposed mechanism involves the oxidative addition of the rhodium catalyst, carbometalation, and subsequent protodemetalation to deliver the final product with high enantioselectivity. acs.org

Furthermore, reactions involving organometallic reagents can proceed through unexpected pathways. A notable example is the reaction of (1-bromo-2,2-dimethylpropyl)cyclopropane with piperidine. Instead of a direct SN2 substitution, the major product arises from an SN2' mechanism . stackexchange.com In this process, the piperidine attacks a cyclopropyl (B3062369) methylene (B1212753) group, inducing the opening of the three-membered ring to form a homoallylic amine. This occurs because the cyclopropane (B1198618) ring can behave electronically similarly to a double bond, facilitating this alternative reaction pathway, especially when the primary reaction site is sterically hindered. stackexchange.com

The study of these intricate reaction mechanisms is crucial for the rational design of synthetic routes to complex piperidine-containing molecules like this compound. By understanding the underlying electronic and steric factors that govern these transformations, chemists can develop more efficient, selective, and sustainable methods for their synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would provide a unique fingerprint of the molecule. Key expected signals would include:

Aromatic Protons: Two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the 4-methylphenyl group. The coupling pattern would confirm the para-substitution.

Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) arising from the protons on the piperidine ring. The chemical shifts and coupling constants of these protons would be crucial for determining the conformation of the piperidine ring (e.g., chair conformation) and the relative stereochemistry of the substituents. The proton at the C3 position, adjacent to the amine group, would likely appear as a distinct multiplet.

Methyl Protons: A sharp singlet at approximately δ 2.3 ppm, characteristic of the methyl group attached to the phenyl ring.

Amine Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the proton of the primary amine group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the molecule. Expected signals would include:

Aromatic Carbons: Signals in the downfield region (typically δ 120-150 ppm) corresponding to the carbons of the 4-methylphenyl ring. The quaternary carbons would have distinct chemical shifts from the protonated carbons.

Piperidine Ring Carbons: Signals in the upfield region (typically δ 20-60 ppm) for the carbons of the piperidine ring. The carbon bearing the amine group (C3) and the carbons adjacent to the nitrogen atom would have characteristic chemical shifts.

Methyl Carbon: A signal at approximately δ 20-25 ppm for the methyl group's carbon.

Dynamic NMR studies on related piperazine (B1678402) derivatives have shown that conformational changes, such as ring inversion, can be studied by analyzing temperature-dependent NMR spectra. nih.gov Similar studies could be applied to this compound to understand its conformational dynamics.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic (phenyl)~7.0-7.5d, d
Piperidine (C3-H)~2.8-3.2m
Piperidine (other)~1.5-3.5m
Methyl (on phenyl)~2.3s
Amine (NH2)Variablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

Carbon TypePredicted Chemical Shift (ppm)
Aromatic (quaternary)~135-145
Aromatic (CH)~115-130
Piperidine (C3)~45-55
Piperidine (other)~20-60
Methyl (on phenyl)~20-25

Mass Spectrometry (MS) Techniques for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For the analysis of this compound, several MS techniques would be employed.

HR-MS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₁₂H₁₈N₂), the expected exact mass would be calculated and compared to the experimentally determined value. The high accuracy of HR-MS helps to distinguish between compounds with the same nominal mass but different elemental formulas. While direct HR-MS data for the target compound is not available, HR-MS data for other complex amine derivatives has been reported, demonstrating its utility in confirming molecular formulas. rsc.org

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, identifying impurities, and quantifying the main component. In the context of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The mass spectrometer would then provide mass information for each separated component, aiding in their identification. Commercial vendors often provide LC-MS data for similar compounds, such as 1-(4-Methoxybenzyl)piperidin-4-amine, which can serve as a reference for method development. bldpharm.com

GC-MS is another powerful hyphenated technique, particularly well-suited for volatile and thermally stable compounds. While the free base of this compound might be amenable to GC-MS analysis, derivatization may be necessary to improve its volatility and chromatographic behavior. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation and identification of impurities. Mass spectral libraries, such as those from NIST, contain data for related compounds like 4-phenylpiperidine, which can aid in the interpretation of fragmentation patterns. nih.govnist.gov

Table 3: Predicted Mass Spectrometry Data for this compound This table is predictive and based on the compound's structure.

TechniqueExpected InformationAnticipated m/z Values
HR-MSExact mass for molecular formula confirmation[M+H]⁺ corresponding to C₁₂H₁₉N₂⁺
LC-MSSeparation and identification of the main compound and impuritiesMolecular ion of the target compound and masses of any impurities
GC-MSMolecular weight and characteristic fragmentation patternMolecular ion and key fragment ions (e.g., loss of amine group, fragmentation of the piperidine ring)

Chromatographic Methods for Separation, Purification, and Purity Analysis

Chromatographic techniques are essential for the separation of compounds from a mixture, which is crucial for both purification and the assessment of purity.

HPLC is a cornerstone of modern pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the separation and quantification of compounds.

For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. A C18 column is a common choice for such analyses. nih.govgoogle.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The detection would commonly be performed using a UV detector, as the phenyl group in the molecule provides a chromophore.

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different pharmacological activities. Chiral HPLC is the most widely used technique for this purpose. This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. For the related compound, 3-aminopiperidine, chiral HPLC methods have been developed, often involving pre-column derivatization to introduce a chromophore and enhance the interaction with the CSP. nih.gov A similar strategy could be employed for this compound. The choice of the chiral column and the mobile phase composition would be critical to achieve baseline separation of the enantiomers.

Table 4: Typical HPLC Conditions for Analysis of Piperidine Derivatives This table provides a general framework based on literature for related compounds.

ParameterPurity Analysis (RP-HPLC)Chiral Separation (Chiral HPLC)
ColumnC18, e.g., LiChrosorb RP-C18 nih.govChiral stationary phase, e.g., Chiralpak AD-H nih.gov
Mobile PhaseAcetonitrile/Methanol and water/buffer mixtureTypically a polar organic solvent (e.g., ethanol) with a modifier nih.gov
DetectionUV (e.g., 230 nm) nih.govUV (e.g., 228 nm after derivatization) nih.gov
Flow Rate~1.0 mL/min~0.5-1.0 mL/min

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for assessing the purity of this compound and for monitoring the progress of its synthesis. In this method, a small amount of the compound is spotted onto a stationary phase, typically a plate coated with silica gel. The plate is then developed in a sealed chamber containing a mobile phase, which is a specific solvent or mixture of solvents.

The separation on the TLC plate is governed by the polarity of the compound relative to the stationary and mobile phases. As an amine, this compound is a polar compound. Its migration up the plate, quantified by the Retention Factor (Rf), is highly dependent on the solvent system used.

A non-polar mobile phase , such as a mixture of hexane and ethyl acetate with a high hexane ratio, will result in limited movement of the polar amine from the baseline, leading to a low Rf value.

A polar mobile phase , such as a mixture of dichloromethane and methanol, will have a stronger affinity for the amine, causing it to travel further up the plate and resulting in a higher Rf value. sciencemadness.org

For aromatic amines, specific solvent systems are required to achieve effective separation. Often, a small amount of a basic modifier, like triethylamine or ammonia, is added to the mobile phase. sciencemadness.org This addition prevents the common issue of "streaking" or tailing of the amine spot on the acidic silica gel, leading to sharper, more defined spots and more accurate Rf values. Visualization of the spots after development can be achieved using UV light or by staining with a reagent like ninhydrin, which reacts with the primary amine group to produce a colored product. researchgate.netrsc.org

High-Performance Thin-Layer Chromatography (HPTLC) offers an enhancement of the TLC method, utilizing plates with smaller silica particles and a thinner layer. This results in higher resolution, faster run times, and improved sensitivity, allowing for the detection of minute impurities.

Table 1: Typical TLC Parameters for Aromatic Amines

Parameter Description Typical Value/Condition for this compound
Stationary Phase The solid adsorbent material coated on the plate. Silica gel 60 F254
Mobile Phase The solvent system that moves up the plate. Dichloromethane/Methanol (e.g., 9:1 v/v) + 0.5% Triethylamine
Retention Factor (Rf) Ratio of the distance traveled by the spot to the distance traveled by the solvent front. Dependent on the exact mobile phase composition.

| Visualization | Method used to see the separated spots. | UV light (254 nm) or Ninhydrin stain |

Column Chromatography for Compound Isolation and Purification

For the purification of this compound on a larger scale than what is possible with TLC, column chromatography is the standard method. This technique operates on the same principles of differential partitioning between a stationary phase and a mobile phase. acs.org

The process involves packing a glass column with a slurry of an adsorbent, most commonly silica gel. The crude mixture containing this compound is then carefully loaded onto the top of the silica bed. A solvent system, often determined from preliminary TLC analysis, is passed through the column.

Impurities and the desired compound will travel down the column at different rates depending on their polarity. Less polar impurities will elute from the column first with a less polar solvent, while the more polar this compound will be more strongly adsorbed to the silica. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), the target compound can be effectively washed off the column and collected as a purified fraction. For instance, an elution might start with 100% dichloromethane and gradually increase the percentage of methanol to elute the more polar amine. The collected fractions are typically analyzed by TLC to identify those containing the pure product.

Table 2: Column Chromatography Purification Setup

Component Function Example for this compound
Stationary Phase Adsorbent material packed in the column. Silica Gel (200-300 mesh) acs.org
Mobile Phase (Eluent) Solvent or solvent mixture that carries the sample through the column. Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol
Sample Loading Application of the crude product to the column. Dissolved in a minimum amount of eluent or adsorbed onto a small amount of silica.
Elution The process of passing the mobile phase through the column. Can be isocratic (constant solvent composition) or gradient (changing solvent composition).

| Fraction Collection | Collecting the eluent in separate tubes as it exits the column. | Fractions are collected and analyzed by TLC to determine their composition. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful technique that provides unambiguous proof of a molecule's three-dimensional structure. By diffracting X-rays off a single, high-quality crystal of this compound, it is possible to determine precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the atoms, showing the p-tolyl group attached to the nitrogen of the piperidine ring and the amine group at the 3-position. Crucially, it would also reveal the solid-state conformation of the molecule. Substituted piperidine rings typically adopt a chair conformation to minimize steric strain. iucr.org X-ray analysis would determine the orientation of the substituents—the 4-methylphenyl group on the nitrogen and the amino group at C3—as either axial or equatorial. This information is vital as the conformation can influence the molecule's physical properties and biological activity.

Table 3: Example Crystallographic Data for a Substituted Piperidine Derivative

Parameter Description Example Value (for Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone) researchgate.net
Crystal System One of seven crystal systems describing the lattice symmetry. Triclinic
Space Group Describes the symmetry of the unit cell. P-1
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). a = 8.25 Å, b = 10.55 Å, c = 12.62 Å, α = 77.9°, β = 71.3°, γ = 70.4°
Volume (V) The volume of the unit cell. 974.3 ų

| Z | The number of molecules per unit cell. | 2 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, several characteristic absorption bands are expected:

N-H Stretching: As a primary amine (-NH2), the molecule will exhibit two distinct stretching bands in the 3500-3200 cm⁻¹ region. One corresponds to the asymmetric stretch and the other to the symmetric stretch.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ range.

C-N Stretching: The spectrum will feature two types of C-N stretching bands: the aromatic C-N stretch (aryl-N) around 1335-1250 cm⁻¹ and the aliphatic C-N stretch (alkyl-N) in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic ring and the C-C backbone of the piperidine ring.

Table 4: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Primary Amine (-NH₂) Asymmetric & Symmetric N-H Stretch 3500 - 3200 IR
Primary Amine (-NH₂) N-H Bend (Scissoring) 1650 - 1580 IR
Aromatic Ring C-H Stretch > 3000 IR, Raman
Aliphatic Groups (CH₂, CH₃) C-H Stretch < 3000 IR, Raman
Aromatic Ring C=C Stretch 1600 - 1450 IR, Raman
Aromatic C-N C-N Stretch 1335 - 1250 IR

Computational Chemistry and Molecular Modeling Approaches in Piperidine Based Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reaction Pathways

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like 1-(4-Methylphenyl)piperidin-3-amine. Methods such as Density Functional Theory (DFT) are used to determine optimized molecular geometries, electronic structures, and conformational preferences.

Research on analogous structures, such as 1-phenylpiperidin-4-one, demonstrates the power of these methods. osti.gov DFT and second-order perturbation theory (MP2) calculations have been used to explore its conformational landscape, revealing the existence of chair and twist forms. osti.gov Specifically, combinations of methods and basis sets like B3LYP-D3/cc-pVTZ have been shown to accurately predict the equilibrium ratios of different conformers in the gas phase. osti.gov Such studies are crucial for understanding how substituents on the piperidine (B6355638) ring influence its preferred shape, which in turn affects its interaction with biological targets. osti.gov

Furthermore, DFT calculations are employed to analyze the electronic properties that govern a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess molecular stability and reactivity. nih.gov The molecular electrostatic potential (MEP) map can also be generated to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For instance, in the study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, MEP analysis helped visualize the chemical reactivity across the molecule. nih.gov

Table 1: Application of Quantum Chemical Methods in Piperidine Derivative Research

Method/Theory Application Investigated Compound Example Reference
DFT (B3LYP-D3, M06-2X) Conformational analysis, geometry optimization 1-Phenylpiperidin-4-one osti.gov
MP2 Conformational analysis 1-Phenylpiperidin-4-one osti.gov
DFT HOMO-LUMO energy calculation, MEP analysis 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine nih.gov

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. amazonaws.com This method is vital for understanding the structural basis of a compound's biological activity and for virtual screening of potential drug candidates. amazonaws.com

In studies of piperidine and piperazine (B1678402) derivatives, molecular docking has been used to elucidate binding modes with specific receptors. For example, docking studies of piperidine-based compounds into the sigma 1 receptor (S1R) revealed key interactions. nih.gov Potent ligands were found to form a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126, and a π-cation interaction with Phe107. nih.gov Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex over time. nih.govresearchgate.net

Similarly, the inhibitory potential of the piperidine derivative 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine was investigated against SARS-CoV-2 proteases through molecular docking, which showed efficient interaction with the target. nih.gov These simulations can guide the optimization of lead compounds by identifying which functional groups are essential for binding and which can be modified to improve affinity or selectivity.

Table 2: Examples of Molecular Docking Studies with Piperidine Derivatives

Ligand Class Protein Target Key Interacting Residues Reference
Piperidine/piperazine derivatives Sigma 1 Receptor (S1R) Glu172, Asp126, Phe107 nih.gov
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine SARS-CoV-2 Protease Not specified nih.gov
3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile Cancer Osaka Thyroid Kinase Not specified alliedacademies.org

Pharmacophore Modeling and 3D-Database Searching for Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design approach used when the 3D structure of the target protein is unknown or when researchers want to find compounds with similar interaction patterns to a known active ligand. juniperpublishers.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. juniperpublishers.com

This model can then be used as a 3D query to search large chemical databases, such as ZINC, for novel molecules that match the pharmacophore. nih.govmdpi.com This virtual screening process can efficiently identify diverse chemical scaffolds that are likely to be active at the target of interest. researchgate.net For example, a pharmacophore model derived from known topoisomerase I inhibitors was used to screen the ZINC database, leading to the identification of six potential lead molecules with different core structures. nih.gov The identified hits are then typically subjected to molecular docking to predict their binding mode and prioritize them for synthesis and biological testing. researchgate.netnih.gov This approach allows for the rapid discovery of new potential ligands for a target, moving beyond existing chemical series. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly informative. nih.gov These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine which properties are critical for activity. nih.govresearchgate.net

For instance, 3D-QSAR studies on 1-(3,3-diphenylpropyl)-piperidinyl derivatives as CCR5 receptor antagonists yielded robust CoMFA and CoMSIA models with high predictive power, indicated by strong cross-validated (q²) and non-cross-validated (r²) correlation coefficients. nih.gov The best CoMFA model had a q² of 0.787 and an r² of 0.962. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.govresearchgate.net These maps provide intuitive guidance for designing more potent analogs by, for example, suggesting where to add bulky groups (steric field) or electron-withdrawing/donating groups (electrostatic field). nih.gov

Table 3: Statistical Results from 3D-QSAR Studies on Piperidine/Piperazine Derivatives

Study Subject / Method q² (Cross-validated r²) r² (Non-cross-validated) Predictive r² (Test Set) Reference
Piperazinylalkylisoxazole analogues (D₃ Receptor) / HQSAR 0.841 0.917 Not Reported nih.gov
Piperazinylalkylisoxazole analogues (D₃ Receptor) / CoMFA 0.727 0.919 Not Reported nih.gov
1-(3,3-diphenylpropyl)-piperidinyl derivatives (CCR5) / CoMFA 0.787 0.962 0.855 nih.gov
1-(3,3-diphenylpropyl)-piperidinyl derivatives (CCR5) / CoMSIA 0.809 0.951 0.830 nih.gov

In Silico Prediction of Biological Targets and Activity Spectra (e.g., SwissTargetPrediction, PASS)

In the early stages of drug discovery, the full biological profile of a novel compound is often unknown. In silico tools for target prediction can provide valuable hypotheses about a molecule's potential biological targets and mechanisms of action. Web-based servers like SwissTargetPrediction utilize the principle of chemical similarity, suggesting that a new molecule is likely to interact with the same protein targets as known active compounds that share its structural features. nih.govswisstargetprediction.ch

By inputting the 2D structure or SMILES string of a compound like this compound, these platforms can screen against databases of known ligand-protein interactions and generate a ranked list of the most probable macromolecular targets. nih.gov The output typically includes target classes, such as G protein-coupled receptors, kinases, or enzymes, along with a probability score for the prediction. nih.gov This approach is useful for identifying potential therapeutic uses for new compounds, as well as for flagging potential off-target interactions that could lead to adverse effects. nih.gov While these predictions require experimental validation, they serve as a crucial, cost-effective first step in characterizing the polypharmacology of novel chemical entities. nih.gov

Structure Activity Relationship Sar Investigations of 1 4 Methylphenyl Piperidin 3 Amine Analogues

Elucidation of Key Structural Features Essential for Biological Activity and Binding Affinity

The fundamental structure of 1-(4-Methylphenyl)piperidin-3-amine contains several key features that are crucial for its biological interactions. The core pharmacophore generally consists of a basic tertiary amine, a linker or scaffold, and various substituent regions. nih.gov For piperidine-based compounds, the essential structural elements influencing activity include the piperidine (B6355638) ring itself, the N-aryl substituent (the 4-methylphenyl group), and the amine group at the 3-position.

The piperidine ring serves as a versatile scaffold, providing a three-dimensional structure that can be modified to improve physicochemical properties and enhance binding interactions. researchgate.netresearchgate.net The nitrogen atom within the piperidine ring is a key basic center, which is often crucial for forming interactions with biological targets. The aryl group attached to this nitrogen significantly influences the molecule's electronic and lipophilic character. The amine substituent at the 3-position of the piperidine ring is another critical feature, providing a point for hydrogen bonding and other polar interactions, which can anchor the ligand in the binding pocket of a receptor or enzyme. mdpi.com The spatial arrangement of these groups is paramount, and even subtle changes can dramatically alter the compound's biological profile. thieme-connect.com

Impact of Substituent Modifications on the Phenyl Ring of the Piperidine Scaffold

Modifications to the phenyl ring of the N-arylpiperidine scaffold have a profound effect on the molecule's activity. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the entire molecule, influencing its binding affinity. mdpi.com

Research into related N-phenylpiperidine structures has shown that the position and nature of substituents are critical. For instance, in one study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing a cyano (-CN) group, an electron-withdrawing substituent, demonstrated a significant decrease in the expression of the target protein FOXM1. mdpi.com In contrast, other electron-withdrawing groups like -NO2 and -CF3, or the electron-donating -CH3 group, did not yield the same effect, highlighting the specific nature of these interactions. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on analgesic esters of 1-methyl-4-piperidinol have also defined optimal substitution patterns on the phenyl group. These studies revealed that lipophilicity and the capacity to act as a hydrogen-bond acceptor enhance potency. nih.gov Conversely, the size and length of substituents, particularly at the ortho position, can negatively impact activity due to steric hindrance. nih.gov For example, adding a halogen substituent to the phenyl ring is often essential for inhibitory effects on certain transporters. frontiersin.orgpolyu.edu.hk

Phenyl Ring ModificationGeneral Impact on ActivityExample SubstituentReference Finding
Electron-Withdrawing GroupCan increase or decrease activity depending on the target and position.-CN, -NO2, -CF3In some series, only -CN groups were effective, indicating specific electronic and steric requirements. mdpi.com
Electron-Donating GroupCan modulate lipophilicity and electronic character.-CH3, -OCH3The addition of a methyl group can regain inhibitory activity on certain transporters. frontiersin.orgpolyu.edu.hk
HalogenationOften essential for activity, influencing both electronics and binding.-F, -Cl, -BrThe presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk
Steric Bulk (e.g., at ortho position)Generally decreases potency due to steric hindrance.Large alkyl groupsThe length of ortho-substituents showed a negative correlation with analgesic potency. nih.gov

Influence of Piperidine Ring Substitutions, Chirality, and Conformation on Pharmacological Profiles

The piperidine ring is not merely a passive scaffold; its substitution, stereochemistry, and conformation are critical determinants of pharmacological activity.

Ring Substitutions: Introducing substituents directly onto the piperidine ring can dramatically alter a compound's potency and selectivity. Studies have shown that the position of substitution is of great significance. For example, in one series of compounds, moving a substituent from the 4-position to the 3-position of the piperidine ring remarkably increased selectivity. thieme-connect.com In another case, changing the substitution site from the 4-position to the 3-position significantly improved the potency of PCAF inhibitors. thieme-connect.com Adding substituents at the 2-position can also be an effective strategy to enhance properties like aqueous solubility. thieme-connect.com

Chirality: The 3-amino group on the piperidine ring creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The stereochemistry at this position often plays a crucial role in the potency of analogues. nih.gov Biological targets like receptors and enzymes are themselves chiral, and they frequently exhibit a strong preference for one enantiomer over the other. For instance, in studies of 3-methylfentanyl, which also features a substituted piperidine ring, the (+)-cis isomer was found to be significantly more active than the trans isomers and about 100 times more active than its (-)-enantiomer. nih.gov This highlights that a specific three-dimensional arrangement is often required for optimal interaction with the binding site. thieme-connect.comnih.gov

Conformation: The six-membered piperidine ring typically adopts a "chair" conformation. The orientation of substituents on the ring (axial vs. equatorial) can have a major impact on biological activity. The conformation determines the spatial relationship between key functional groups, which must be precisely aligned to fit into a receptor's binding pocket. nih.gov Bridging the piperidine ring to create more rigid structures, such as a quinuclidine, forces the ring into a specific conformation (e.g., a boat conformation) and can be used to probe the receptor-preferred geometry. nih.gov

Exploration of N-Modification and Ester Replacement Effects on Activity

N-Modification: The nitrogen atom of the piperidine ring is a common site for chemical modification. Changes to the substituent on this nitrogen can significantly affect the compound's interaction with monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET).

In studies of piperidine-based cocaine analogues, N-demethylation (removing the methyl group from the nitrogen) led to improved activity at SERT and NET. nih.govutmb.edu Replacing the N-methyl group with larger phenylalkyl groups resulted in a modest improvement in SERT activity but a significant loss of activity at DAT. nih.govutmb.edu Conversely, incorporating polar groups into the N-alkyl substituent generally led to decreased activity at all monoamine transporters. nih.govutmb.edu This demonstrates that the size, polarity, and nature of the N-substituent are finely tuned for optimal target engagement.

Ester Replacement: In many piperidine-based compounds, an ester functional group is a key feature. However, esters can be susceptible to hydrolysis by enzymes in the body, leading to a short duration of action. Replacing the ester with more stable bioisosteres (groups with similar physical or chemical properties) is a common strategy in drug design. In one series of cocaine analogues, replacing a methyl ester group with a more metabolically stable alcohol substituent resulted in a compound that was similar in potency at the DAT to cocaine and fully substituted for cocaine in drug discrimination tests. nih.gov This indicates that the ester's carbonyl oxygen may be acting as a hydrogen bond acceptor, a role that can also be filled by the hydroxyl group of an alcohol.

Modification TypeSpecific ChangeEffect on Transporter ActivityReference
N-ModificationN-demethylationImproved activity at SERT and NET nih.govutmb.edu
Replacement of N-methyl with phenylalkyl groupsModest improvement at SERT, loss of activity at DAT nih.govutmb.edu
Ester ReplacementReplacement of methyl ester with an alcoholSimilar potency at DAT, maintained cocaine-like behavioral effects nih.gov

Role of Linker Moieties in Modulating Structure-Activity Relationships

The optimal length of a linker is crucial; studies on piperine derivatives showed that a linker of 2–5 carbons between an MDP ring and a heterocyclic ring was optimal for MAO-B inhibitory activity. acs.org The rigidity of the linker is another key factor. Incorporating rigid structural elements, such as a piperidine or piperazine (B1678402) ring within the linker itself, has been associated with improved activity. nih.govrsc.org This increased rigidity can reduce the entropic penalty of binding by pre-organizing the molecule in a conformation favorable for receptor interaction. Furthermore, the chemical nature of the linker, such as the presence of amide bonds, can influence metabolic stability and physicochemical properties like solubility. nih.govacs.org

In-Depth Analysis Reveals a Lack of Specific Pharmacological Data for this compound

Following an extensive and targeted search of scientific literature and databases, it has been determined that there is a significant lack of specific pharmacological and biological activity data for the chemical compound This compound . Despite a thorough investigation into its potential interactions with a wide range of biological targets as outlined, no published research providing specific quantitative data, such as binding affinities (Kᵢ values) or functional activities, for this exact molecule could be identified.

The investigation was structured to profile the compound's activity across several key areas of pharmacological research, including its effects on monoamine transporters, various G-protein coupled receptors, and specific enzymatic targets. However, the search for data on this compound's interaction with these targets did not yield the specific findings necessary to construct a detailed scientific article as requested.

While the broader class of piperidine derivatives is the subject of extensive research in medicinal chemistry, with many analogues exhibiting diverse pharmacological activities, the specific substitution pattern of a 4-methylphenyl group on the piperidine nitrogen at position 1 and an amine group at position 3 does not appear in the available literature with associated biological data.

Searches for "this compound" in conjunction with terms such as "dopamine transporter," "serotonin receptor," "opioid receptor," "kinase inhibitor," and other specified targets did not return any peer-reviewed articles, patents, or database entries containing the requested experimental data for this compound. Therefore, the creation of a scientifically accurate article detailing its pharmacological profile is not feasible at this time.

Pharmacological and Biological Activity Profiling in in Vitro and in Vivo Research Models

In Vitro Pharmacological Studies

Neurotransmitter Uptake Inhibition Assays (e.g., IC₅₀ Determination)

No specific data from neurotransmitter uptake inhibition assays for 1-(4-Methylphenyl)piperidin-3-amine could be retrieved. Thorough searches for studies determining the half-maximal inhibitory concentration (IC₅₀) of this compound against various neurotransmitter transporters (such as those for dopamine (B1211576), serotonin (B10506), or norepinephrine) did not yield any relevant results. Consequently, its profile as a potential neurotransmitter reuptake inhibitor remains uncharacterized in the public domain.

Cell-Based Assays for Cellular Proliferation, Viability, and Apoptosis Induction

There is no available information from cell-based assays investigating the effects of this compound on cellular processes. Searches for research detailing its impact on cell proliferation, viability, or the induction of apoptosis in any cell line were unsuccessful. Therefore, the cytotoxic or cytostatic potential of this compound is currently unknown.

In Vivo Preclinical Studies (Excluding Human Clinical Data)

Consistent with the lack of in vitro data, no records of in vivo preclinical studies for this compound were identified.

Evaluation in Animal Models for Efficacy and Mechanism Validation

No research was found that evaluates the efficacy or validates the mechanism of action of this compound in any animal models for any disease state.

Studies on Locomotor Activity and Behavioral Phenotypes

There are no published studies on the effects of this compound on locomotor activity or other behavioral phenotypes in preclinical models.

Pharmacokinetic Profiling in Preclinical Species for Research Purposes

The pharmacokinetic profile, including parameters such as absorption, distribution, metabolism, and excretion (ADME), of this compound in any preclinical species has not been reported in the available literature.

Future Research Directions and Broader Academic Impact

Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency

A primary avenue of future research will involve the rational design and synthesis of novel analogues of 1-(4-Methylphenyl)piperidin-3-amine to enhance their selectivity and potency for specific biological targets. The inherent versatility of the piperidine (B6355638) ring allows for systematic structural modifications. mdpi.comresearchgate.net

Key synthetic strategies will likely involve:

Modification of the Aryl Moiety: The 4-methylphenyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. This can influence binding affinity and selectivity for target proteins.

Derivatization of the Amino Group: The 3-amino group serves as a handle for the introduction of a wide range of functional groups, such as amides, sulfonamides, and ureas. This approach can be used to probe interactions with specific amino acid residues in a target's binding pocket. sphinxsai.com

Stereoselective Synthesis: The piperidine ring in this compound contains a chiral center at the 3-position. The synthesis of enantiomerically pure analogues will be crucial, as different stereoisomers often exhibit distinct pharmacological activities and metabolic profiles. thieme-connect.com

The following table outlines potential synthetic modifications and their rationales:

Modification SiteProposed Functional GroupsRationale for Modification
4-Methylphenyl Ring Halogens (F, Cl, Br), Methoxy, TrifluoromethylTo explore the effects of electronics and sterics on target binding.
3-Amino Group Acyl groups, Sulfonyl groups, Alkyl groupsTo introduce hydrogen bond donors/acceptors and modulate lipophilicity.
Piperidine Ring Introduction of substituents at other positionsTo explore the conformational space and introduce additional points of interaction.

Exploration of New Therapeutic Areas Based on Identified Biological Mechanisms

A critical area of future research will be the elucidation of the biological mechanisms of action for this compound and its analogues, which will in turn open up new therapeutic avenues. Given the broad range of activities reported for piperidine derivatives, several potential therapeutic areas warrant investigation. ajchem-a.com

Potential Therapeutic Areas and Underlying Mechanisms:

Oncology: Piperidine-dihydropyridine hybrids have shown promise as anticancer agents, with some compounds exhibiting significant activity against lung and breast cancer cell lines. nih.gov Molecular docking studies of these hybrids have suggested the Epidermal Growth Factor Receptor (EGFR) as a potential target. nih.gov Future research could explore the potential of this compound analogues as EGFR inhibitors or as ligands for other cancer-relevant targets.

Infectious Diseases: Piperidine derivatives have been investigated for their antimicrobial and antimalarial properties. nih.govnih.gov For instance, certain 1,4-disubstituted piperidine derivatives have demonstrated potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov The structural similarity of this compound to these compounds suggests that its analogues could be explored as novel anti-infective agents.

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting the CNS. For example, various piperidine derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease. ajchem-a.com Additionally, piperazine-based compounds, which share structural similarities with 1-arylpiperidines, have been investigated as sigma receptor ligands, which are implicated in a range of neurological and psychiatric disorders. nih.gov

The following table summarizes potential therapeutic targets and the rationale for their investigation:

Potential Therapeutic AreaPotential Biological Target(s)Rationale for Investigation
Oncology Epidermal Growth Factor Receptor (EGFR), other kinasesBased on the activity of structurally related piperidine-dihydropyridine hybrids. nih.gov
Infectious Diseases Malarial proteases, bacterial cell wall synthesis enzymesBased on the known antimalarial and antimicrobial activity of other piperidine derivatives. nih.govnih.gov
CNS Disorders Sigma-1 Receptor (S1R), Acetylcholinesterase (AChE)The piperidine core is a common motif in CNS-active compounds. ajchem-a.comnih.gov

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Lead Optimization

A synergistic approach that integrates advanced computational and experimental methodologies will be essential for the comprehensive lead optimization of this compound analogues. In silico techniques can guide the design of new compounds with improved properties, thereby reducing the time and cost associated with drug discovery. nanobioletters.combiointerfaceresearch.com

Key Integrated Methodologies:

Molecular Docking and Dynamics Simulations: These computational tools can be used to predict the binding modes of newly designed analogues within the active site of a target protein. nih.govnih.gov This information can provide insights into the key molecular interactions responsible for binding affinity and selectivity, thus guiding further structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis.

In Silico ADMET Prediction: Computational tools can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles.

High-Throughput Screening (HTS): Experimental HTS can be used to rapidly screen libraries of synthesized analogues against a panel of biological targets, allowing for the efficient identification of promising lead compounds.

Contribution to Fundamental Understanding of Piperidine Chemical Biology and Structure-Function Relationships

Systematic investigation of this compound and its derivatives will not only facilitate the development of new therapeutic agents but also contribute to a more fundamental understanding of piperidine chemical biology and structure-function relationships. thieme-connect.com The piperidine scaffold's conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations make it an excellent tool for probing ligand-receptor interactions. researchgate.net

By systematically modifying the structure of this compound and correlating these changes with biological activity, researchers can gain valuable insights into:

The influence of the 1-aryl substituent on the pharmacological profile of 3-aminopiperidines.

The role of the stereochemistry at the 3-position in target recognition and binding.

The impact of different functional groups at the 3-amino position on potency and selectivity.

This knowledge can be applied to the design of other piperidine-based compounds for a wide range of biological targets, thereby advancing the broader field of medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.